An In-Depth Technical Guide to 3,5-Difluoropyridine-2-sulfonyl Chloride: A Key Intermediate for Drug Discovery
An In-Depth Technical Guide to 3,5-Difluoropyridine-2-sulfonyl Chloride: A Key Intermediate for Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The pyridine ring, a ubiquitous motif in pharmaceuticals, is a prime candidate for such modifications.[1] The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing a drug candidate's overall profile. This guide focuses on a particularly valuable, yet specialized, building block: 3,5-Difluoropyridine-2-sulfonyl chloride (CAS Number: 1261587-79-4 ).[2][3]
This reagent is of significant interest to researchers and drug development professionals due to its unique combination of a highly electron-deficient pyridine ring and a reactive sulfonyl chloride handle. This arrangement makes it an excellent electrophile for the synthesis of complex sulfonamides, a critical pharmacophore in a multitude of therapeutic agents. This guide will provide an in-depth exploration of its synthesis, chemical properties, and applications, grounded in established chemical principles and field-proven insights.
Physicochemical Properties
While specific experimental data such as melting and boiling points for 3,5-Difluoropyridine-2-sulfonyl chloride are not extensively documented in publicly available literature, its key identifiers are well-established.
| Property | Value | Source |
| CAS Number | 1261587-79-4 | [2] |
| Molecular Formula | C₅H₂ClF₂NO₂S | [2][3] |
| Molecular Weight | 213.59 g/mol | [3] |
| Purity | Typically ≥97% | [2] |
| SMILES | O=S(=O)(Cl)c1ncc(F)cc1F | [2] |
| MDL Number | MFCD18411876 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 3,5-Difluoropyridine-2-sulfonyl chloride is a multi-step process that hinges on the well-established Sandmeyer-type reaction. The key is the conversion of the corresponding amine precursor, 2-Amino-3,5-difluoropyridine, into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.
Workflow for the Synthesis of 3,5-Difluoropyridine-2-sulfonyl chloride
Caption: Synthetic pathway from a commodity chemical to the target compound.
Part 1: Synthesis of the Precursor, 2-Amino-3,5-difluoropyridine
The synthesis of the crucial amine precursor can be achieved through various routes, often starting from more readily available chlorinated pyridines. A common pathway involves the conversion of 2,3,5-trichloropyridine to 3,5-difluoro-2-pyridinecarbonitrile, followed by hydrolysis to the amide and a subsequent Hofmann rearrangement to yield 2-amino-3,5-difluoropyridine.[4]
Part 2: Detailed Protocol for Sulfonyl Chloride Formation (Representative)
Step 1: Diazotization of 2-Amino-3,5-difluoropyridine
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3,5-difluoropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid.
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Cooling: Cool the suspension to between -5 °C and 0 °C using an ice-salt bath. Causality: Low temperatures are critical to ensure the stability of the resulting diazonium salt, preventing premature decomposition and side reactions.
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Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 0 °C. Causality: The slow addition of sodium nitrite controls the exothermic diazotization reaction, preventing a dangerous temperature spike and the formation of unwanted byproducts.
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Stirring: Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Sulfonylation (Sandmeyer-type Reaction)
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Catalyst Suspension: In a separate, larger reaction vessel, prepare a suspension of copper(I) chloride (0.1 eq) in a mixture of acetic acid and toluene. Bubble sulfur dioxide gas through this suspension at 0 °C until saturation. Causality: Copper(I) chloride is the catalyst for the reaction. The sulfur dioxide acts as the source of the sulfonyl group.
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Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper(I) chloride suspension. Maintain the temperature at or below 0 °C. Vigorous gas evolution (N₂) will be observed. Causality: The diazonium salt is unstable and reacts with the sulfur dioxide in the presence of the copper catalyst to form the sulfonyl chloride. The controlled addition is a critical safety measure to manage the rate of nitrogen gas evolution.
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Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0 °C.
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Workup: Dilute the reaction mixture with toluene and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Difluoropyridine-2-sulfonyl chloride.
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Purification: The crude product can be purified by flash chromatography on silica gel.
Reactivity and Applications in Drug Discovery
The utility of 3,5-Difluoropyridine-2-sulfonyl chloride stems from the predictable and high-yielding reactivity of the sulfonyl chloride group.
Core Reactivity: Sulfonamide Formation
The primary application of this reagent is in the synthesis of sulfonamides through reaction with primary or secondary amines. The sulfur atom of the sulfonyl chloride is highly electrophilic and readily attacked by the nucleophilic amine.
Caption: General reaction scheme for sulfonamide synthesis.
This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. The fluorinated pyridine core remains intact, allowing for the efficient construction of complex molecules with desirable properties.
Significance in Medicinal Chemistry
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Scaffold for Bioactive Molecules: The resulting N-substituted 3,5-difluoropyridine-2-sulfonamides are valuable scaffolds. The sulfonamide moiety is a known pharmacophore found in various drugs, and the difluoropyridine ring can engage in specific interactions with biological targets and enhance pharmacokinetic properties.[1]
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Modulation of Physicochemical Properties: The two fluorine atoms exert a strong electron-withdrawing effect, which lowers the pKa of the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, permeability, and target engagement.
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the pyridine ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.
Safety and Handling
As with all sulfonyl chlorides, 3,5-Difluoropyridine-2-sulfonyl chloride must be handled with care in a well-ventilated fume hood.
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Corrosive: It is expected to be corrosive and can cause severe skin burns and eye damage.
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Moisture Sensitive: It will react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Conclusion
3,5-Difluoropyridine-2-sulfonyl chloride is a highly valuable, specialized building block for medicinal chemistry and drug discovery. Its strategic combination of a difluorinated pyridine ring and a reactive sulfonyl chloride functional group provides a powerful tool for synthesizing novel sulfonamides with potentially enhanced biological activity and improved pharmacokinetic profiles. While detailed, publicly available data on this specific compound is limited, its synthesis and reactivity can be reliably predicted from well-established chemical principles. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such precisely engineered chemical tools will undoubtedly continue to increase.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]
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ChemWhat. (n.d.). 3,5-difluoropyridine-2-sulfonyl klorida CAS#: 1261587-79-4. Retrieved from [Link]
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Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Retrieved from [Link]
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Anwer, K. E., Hamza, Z. K., & Ramadan, R. M. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. ResearchGate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Ambebi. (n.d.). 3,5-difluoropyridine-2-sulfonyl chloride - CAS:1261587-79-4. Retrieved from [Link]
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